

Technical Whitepaper: 4-Nitrobiphenyl Thermodynamics & Characterization

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Compound of Interest

Compound Name:	4-Nitrobiphenyl
CAS No.:	28984-85-2
Cat. No.:	B7737356

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Executive Summary

4-Nitrobiphenyl (CAS: 92-93-3) is a nitroaromatic compound primarily utilized as a research standard and a precursor in the synthesis of 4-aminobiphenyl.^[1] Its thermodynamic profile—specifically its melting point of 114 °C and boiling point of 340 °C—serves as a critical purity indicator in organic synthesis and environmental analysis.

This guide provides a rigorous technical analysis of **4-nitrobiphenyl**, moving beyond basic data to explore the structural determinants of its phase transitions, synthesis pathways, and purification protocols. It is designed for researchers requiring high-fidelity data for experimental design and validation.

Physicochemical Profile

The phase behavior of **4-nitrobiphenyl** is governed by its rigid biphenyl core and the strong electron-withdrawing nitro group, which induces significant dipole-dipole interactions.

Core Thermodynamic Data

Property	Value	Conditions / Context
Melting Point (MP)	113 – 114 °C	Standard pressure (1 atm). Distinct sharp transition indicates high purity.
Boiling Point (BP)	340 °C	At 760 mmHg.[2] Decomposition may occur near this temperature.
Density	~1.19 g/cm ³	Estimated at 20 °C.
Appearance	Yellow Needles	Crystallized typically from ethanol or acetic acid.
Solubility	Insoluble	Water.
Solubility	Soluble	Benzene, Chloroform, Ether, Hot Ethanol, Acetic Acid.
Enthalpy of Fusion	~18.25 kJ/mol	Energy required to disrupt the crystal lattice.

Structural Determinants of Phase Transition

The melting point of 114 °C is relatively high for a molecule of this molecular weight (199.21 g/mol), attributable to two primary factors:

- **Symmetry and Packing:** The para substitution (4-position) allows for a more linear, planar conformation compared to the ortho isomer (2-nitrobiphenyl, MP ~37 °C). This linearity facilitates denser crystal packing (typically monoclinic space group P21/a or similar for this class), maximizing intermolecular van der Waals forces.
- **Dipole Alignment:** The nitro group creates a strong dipole moment along the long axis of the molecule, enhancing intermolecular attraction through "head-to-tail" alignment in the solid state.

Synthesis & Reaction Mechanism[3][4]

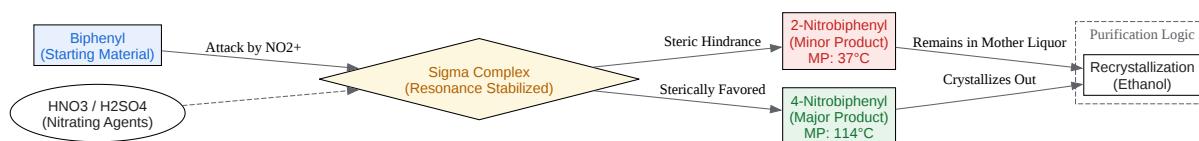
The primary route to **4-nitrobiphenyl** is the electrophilic aromatic substitution (nitration) of biphenyl. This reaction is regioselective but yields a mixture of isomers that requires careful separation.

Mechanism: Nitration of Biphenyl

The biphenyl ring system directs incoming electrophiles to the ortho and para positions. The phenyl group acts as a weak activator. While statistical probability favors ortho attack (2 sites vs. 1 para site), steric hindrance from the adjacent phenyl ring significantly suppresses ortho formation, making the para isomer (**4-nitrobiphenyl**) the major product in many conditions.

Diagram 1: Electrophilic Substitution Pathway

The following diagram illustrates the kinetic competition between the ortho and para pathways.



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Caption: Kinetic pathway of biphenyl nitration showing the divergence into ortho and para isomers and the subsequent separation strategy based on solubility differences.

Experimental Protocols

Protocol A: Purification via Recrystallization

The significant difference in melting points between 2-nitrobiphenyl (37 °C) and **4-nitrobiphenyl** (114 °C) allows for effective purification via recrystallization. The ortho isomer is significantly more soluble in cold ethanol than the para isomer.

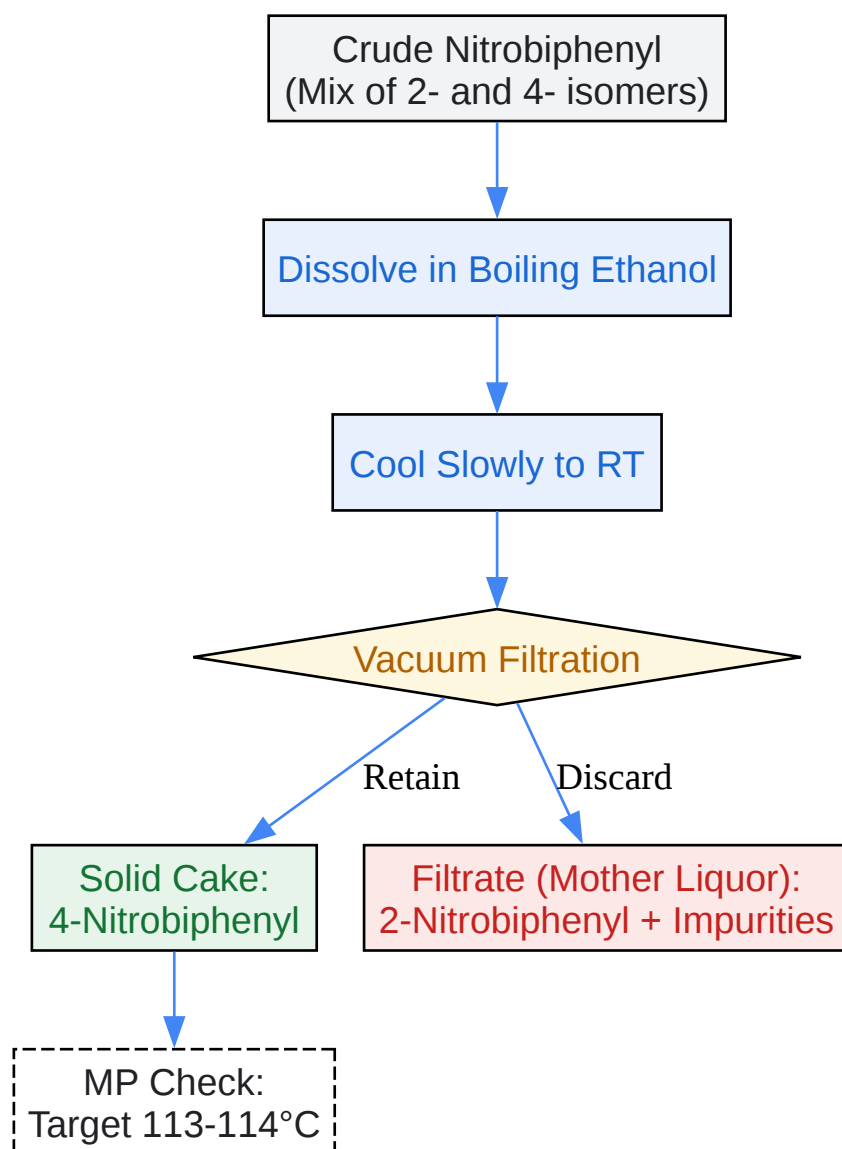
Reagents:

- Crude Nitrobiphenyl mixture
- Solvent: Ethanol (95% or absolute) or Glacial Acetic Acid
- Activated Charcoal (optional, for decolorization)

Workflow:

- **Dissolution:** Dissolve the crude solid in the minimum amount of boiling ethanol. If the solution is dark, add a small amount of activated charcoal and filter while hot.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. The high-melting **4-nitrobiphenyl** will crystallize as long, yellow needles.
- **Filtration:** Collect the crystals via vacuum filtration.
- **Washing:** Wash the filter cake with a small volume of ice-cold ethanol to remove surface impurities (including the ortho isomer).
- **Drying:** Dry the crystals in a vacuum desiccator or air-dry.
- **Validation:** Measure the melting point. A range of 113–114 °C confirms purity. A depressed range (e.g., 105–110 °C) indicates the presence of the ortho isomer or other byproducts.

Diagram 2: Purification Workflow



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Caption: Step-by-step purification workflow exploiting solubility differences between isomers.

Safety & Toxicology (E-E-A-T Critical)

Warning: **4-Nitrobiphenyl** is a hazardous substance. Strict adherence to safety protocols is mandatory.

- **Carcinogenicity:** It is a confirmed carcinogen in animal models (specifically inducing bladder cancer in dogs) and a mutagen. It is metabolically reduced to 4-aminobiphenyl, a potent human carcinogen.

- Handling: All manipulations must occur in a fume hood. Double-gloving (Nitrile) is recommended.
- Disposal: Do not dispose of down the drain. All waste must be segregated as hazardous organic waste and incinerated at high temperatures (>982 °C) with scrubber systems for NOx abatement.

References

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